Fluorescent brightener 24

Vue d'ensemble

Description

Fluorescent brightener 24 is a type of fluorescent brightening agent belonging to the stilbene class. These compounds are colorless to weakly colored organic substances that absorb ultraviolet light and re-emit it as visible blue light. This property makes them useful in enhancing the appearance of color and brightness in various materials, such as textiles, paper, and plastics .

Applications De Recherche Scientifique

Textiles and Fabrics

Fluorescent Brightener 24 is predominantly used in the textile industry to enhance the whiteness of fabrics. It effectively masks yellowing caused by aging or environmental factors, making it a popular choice for cotton and polyester blends. The application typically involves:

- Dosage : 0.1% - 0.4% based on the weight of the fabric.

- Application Method : Incorporation during dyeing or finishing processes.

Case Study : A study demonstrated that the use of this compound in cotton fabrics resulted in a significant increase in brightness levels compared to untreated samples, achieving a reflectance increase of up to 25% under UV light conditions .

Paper Industry

In papermaking, this compound is utilized to improve the brightness and visual appeal of paper products. It is particularly effective in offset printing papers and other high-quality paper products.

- Impact on Brightness : The addition of this brightener can enhance paper brightness by approximately 15% to 30%, depending on the base pulp quality used .

Data Table: Brightness Improvement in Paper Products

| Sample Type | Initial Brightness (%) | Final Brightness (%) | Improvement (%) |

|---|---|---|---|

| Unbleached Kraft | 60 | 75 | +25 |

| Coated Paper | 80 | 95 | +18.75 |

Plastics

This compound is also employed in the plastics industry to enhance the aesthetic qualities of plastic products such as packaging materials and consumer goods.

- Applications : Commonly used in polypropylene and polystyrene products.

Case Study : Research indicated that incorporating this compound into polystyrene resulted in improved colorfastness and reduced yellowing over time, with a longevity effect observed beyond five years under standard storage conditions .

Environmental Considerations

While this compound enhances product aesthetics, environmental concerns regarding its use have been raised. Studies indicate that while it exhibits low toxicity to aquatic life at typical usage concentrations, monitoring is essential during production and disposal processes to prevent environmental contamination .

Mécanisme D'action

Target of Action

Fluorescent brightener 24, also known as Fungiqual, is a type of optical brightening agent (OBA), fluorescent brightening agent (FBA), or fluorescent whitening agent (FWA) . Its primary targets are materials such as textiles, paper, and plastics . These materials are targeted to enhance their visual appearance by increasing their perceived brightness and whiteness .

Mode of Action

This compound works by absorbing ultraviolet (UV) light, which is invisible to the human eye, and re-emitting it as visible blue light . This process is facilitated by the compound’s organic molecules that possess a conjugated system of double bonds, allowing them to absorb UV light in the 340 to 370 nanometers range . Once the optical brighteners absorb UV light energy, they enter an excited state. To return to a lower energy state, the molecules release the absorbed energy in the form of visible light, specifically, they emit blue light in the 420 to 470 nanometers range .

Biochemical Pathways

The biochemical pathway of this compound involves the absorption of UV light and the emission of blue light . This process, known as fluorescence, is facilitated by the compound’s ability to absorb high-energy UV light and re-emit it as lower-energy visible light . The blue light emitted by the brightener compensates for the diminishing blue of the treated material and changes the hue away from yellow or brown and toward white .

Pharmacokinetics

They adhere to the textile fibers and continue functioning, maintaining the desired whiteness and brightness .

Result of Action

The result of the action of this compound is an enhancement of the perceived whiteness and brightness of the materials it is applied to . The blue light emitted by the brightener compensates for the diminishing blue of the treated material and changes the hue away from yellow or brown and toward white . This creates an optical illusion of enhanced whiteness and brightness, making the materials appear cleaner and more vibrant .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s effectiveness can be affected by exposure to sunlight and aging, which can cause materials to develop a yellow or yellowish tint . The blue light emitted by the brighteners can neutralize this yellowing effect, making the materials appear whiter and cleaner . Additionally, these compounds are hydrophilic water-soluble compounds , suggesting that their action, efficacy, and stability might be influenced by the presence and characteristics of water in their environment.

Analyse Biochimique

Biochemical Properties

Fluorescent brightener 24 plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It primarily interacts with proteins and enzymes involved in cellular processes. The compound binds to specific sites on these biomolecules, altering their conformation and activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic efficiency .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, the compound can modulate cell signaling pathways by interacting with key signaling proteins, leading to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to light. This degradation can lead to the formation of metabolites with different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including altered metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular responses. Toxicity studies have shown that high doses of this compound can lead to adverse effects on liver and kidney function in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, the compound can influence metabolite levels by modulating enzyme activity and gene expression related to metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity. The compound’s distribution within tissues can influence its overall biochemical effects, with higher concentrations observed in organs such as the liver and kidneys .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fluorescent brightener 24 is typically synthesized through a multi-step process involving the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with various reagents. The synthesis begins with the preparation of dichlorotriazinyl intermediates by treating 2,4,6-trichloro-1,3,5-triazine with different anilines. These intermediates are then condensed with 4,4’-diamino-2,2’-stilbenedisulfonic acid to form bis-monochlorotriazine derivatives. Finally, nucleophilic substitution with ethanolamine yields the final fluorescent brightener .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes precise temperature and pH control to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, enhances the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescent brightener 24 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Ethanolamine or other nucleophiles in the presence of a base

Major Products Formed:

Oxidation: Degradation products with altered fluorescence properties.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with enhanced or modified fluorescence

Comparaison Avec Des Composés Similaires

Fluorescent brightener 24 is compared with other similar compounds, such as:

4,4’-diamino-2,2’-stilbenedisulfonic acid: A common optical brightener with similar fluorescence properties.

4,4’-bis(benzoxazolyl)-cis-stilbene: Another stilbene-based brightener with intense fluorescence.

2,5-bis(benzoxazol-2-yl)thiophene: A thiophene-based brightener with unique fluorescence characteristics .

Uniqueness: this compound is unique due to its high fluorescence efficiency, stability under various conditions, and versatility in different applications. Its ability to enhance the brightness and whiteness of materials makes it a valuable compound in various industries .

Activité Biologique

Fluorescent Brightener 24 (FB 24), also known as Optical Brightener 24 or Basic Yellow 7, is a synthetic compound widely used as a fluorescent whitening agent. Its chemical structure includes a triazine group and is characterized by the molecular formula and a molecular weight of approximately 1165.0 g/mol . This compound is primarily utilized in textiles, papers, and various consumer products to enhance brightness by absorbing ultraviolet (UV) light and re-emitting it as visible blue light.

Toxicity Profile

Research indicates that this compound exhibits low toxicity in biological systems. It has been tested for cytotoxic effects in various studies, demonstrating minimal adverse effects on cell cultures and animal models. For instance, studies have shown that FB 24 does not induce significant gene mutations or structural chromosome aberrations in laboratory settings, establishing a No Observed Adverse Effect Level (NOAEL) of up to 500 mg/kg body weight per day .

FB 24's mechanism involves the absorption of UV light followed by the emission of blue light, enhancing the contrast in fluorescence microscopy applications. This property allows it to be conjugated with biomolecules such as antibodies for use in specific cellular imaging. Additionally, its ability to inhibit apoptosis in virus-infected cells has been documented. In studies involving baculovirus-infected midgut cells, FB 24 significantly reduced the incidence of apoptosis, thereby allowing for enhanced viral replication .

Applications in Research

This compound has been explored for various applications in biological research:

- Fluorescence Microscopy : Utilized for staining and visualizing biological tissues and cells.

- Diagnostic Imaging : Investigated for potential use in enhancing imaging techniques due to its fluorescent properties.

- Viral Research : Shown to enhance the infectivity of certain viruses by inhibiting apoptosis in infected cells, which allows for sustained viral replication .

Case Study 1: Inhibition of Apoptosis

In a study examining the effects of FB 24 on baculovirus-infected midgut cells, it was found that untreated control cultures exhibited significant apoptosis (approximately 40% after 24 hours). However, when treated with FB 24, apoptosis rates remained around 10% throughout the study period. This suggests that FB 24 plays a crucial role in prolonging cell viability during viral infections, thus facilitating viral replication .

Case Study 2: Cytotoxicity Assessment

A comprehensive assessment of FB 24's cytotoxicity involved administering varying doses to animal models. The results indicated no significant adverse effects at any dose level tested, reinforcing the compound's safety profile for potential applications in consumer products and biomedical research .

Data Table: Summary of Biological Activity Findings

Propriétés

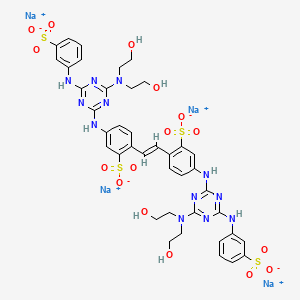

IUPAC Name |

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFMEQTUGKXEQF-YZNHWISSSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N12Na4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1165.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12224-02-1, 12768-91-1 | |

| Record name | Fungiqual | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012224021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 87 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0419JUT1K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.